molecular formula C11H18O B13305354 6-Methylspiro[4.5]decan-8-one

6-Methylspiro[4.5]decan-8-one

Cat. No.: B13305354
M. Wt: 166.26 g/mol
InChI Key: AFDYRZYVMAMBGA-UHFFFAOYSA-N
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Description

6-Methylspiro[4.5]decan-8-one is an organic compound with the molecular formula C11H18O. It is characterized by a spiro structure, which means that two rings are connected through a single atom. This compound contains a ketone functional group, making it an important molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylspiro[4.5]decan-8-one can be achieved through several steps. One common method involves the transformation of Spiro[4.5]decan-6-one into 7-methylspiro[4.5]decan-6-one. This process includes methoxycarbonylation, followed by methylation and subsequent demethoxycarbonylation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. Industrial production would likely involve scaling up these laboratory procedures to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

6-Methylspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form different products.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

    Oxidation: Oxidized products may include carboxylic acids or esters.

    Reduction: Reduced products typically include alcohols.

    Substitution: Substituted products depend on the specific reagents used and the functional groups introduced.

Scientific Research Applications

6-Methylspiro[4.5]decan-8-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Methylspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The ketone functional group plays a crucial role in its reactivity and interactions. The compound can act as an intermediate in various chemical reactions, facilitating the formation of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylspiro[4.5]decan-8-one is unique due to its specific spiro structure and the presence of a ketone functional group. This combination of features makes it a valuable compound in various chemical reactions and applications.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

10-methylspiro[4.5]decan-8-one

InChI

InChI=1S/C11H18O/c1-9-8-10(12)4-7-11(9)5-2-3-6-11/h9H,2-8H2,1H3

InChI Key

AFDYRZYVMAMBGA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CCC12CCCC2

Origin of Product

United States

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